molecular formula C9H8N2O2 B12840135 3-amino-4-hydroxyquinolin-2(1H)-one CAS No. 99459-49-1

3-amino-4-hydroxyquinolin-2(1H)-one

Cat. No.: B12840135
CAS No.: 99459-49-1
M. Wt: 176.17 g/mol
InChI Key: RCIFCIDCUXFWPA-UHFFFAOYSA-N
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Description

3-amino-4-hydroxyquinolin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a quinoline core structure with an amino group at the 3-position and a hydroxyl group at the 4-position. The unique arrangement of functional groups in this molecule makes it a versatile intermediate in various chemical reactions and a potential candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzamide with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The hydroxyl and amino groups play crucial roles in binding to target proteins and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinolin-2(1H)-one: Lacks the amino group at the 3-position.

    3-aminoquinolin-2(1H)-one: Lacks the hydroxyl group at the 4-position.

    2-amino-4-hydroxyquinoline: Has an amino group at the 2-position instead of the 3-position.

Uniqueness

3-amino-4-hydroxyquinolin-2(1H)-one is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

3-amino-4-hydroxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,10H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIFCIDCUXFWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294182
Record name 3-Amino-4-hydroxy-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99459-49-1
Record name 3-Amino-4-hydroxy-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99459-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-hydroxy-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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